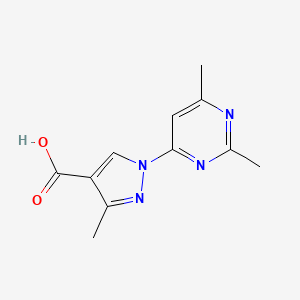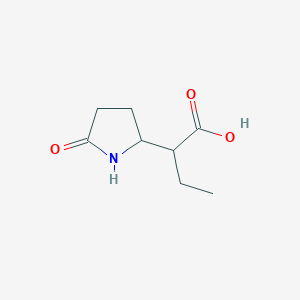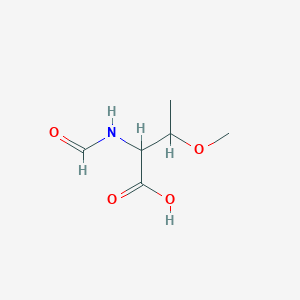
Hexanoic acid, 2-(aminomethyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid involves the condensation of isovaleraldehyde with an alkyl cyanoacetate to form an intermediate, which is then subjected to further reactions to yield the final product . The process typically involves the use of solvents and reagents that are both cost-effective and environmentally friendly .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthesis stages to achieve higher yields and purity. Techniques such as hydrolysis and crystallization are employed to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 2-(aminomethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides for substitution reactions and strong acids or bases for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Hexanoic acid, 2-(aminomethyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its role in neurotransmission and its potential effects on the nervous system.
Medicine: It is a key ingredient in anticonvulsant drugs used to treat epilepsy and neuropathic pain.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (S)-3-(aminomethyl)-5-methylhexanoic acid involves its interaction with the GABAergic system. It binds to specific receptors in the nervous system, modulating the release of neurotransmitters and reducing neuronal excitability. This action helps in controlling seizures and alleviating neuropathic pain .
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid: A simple carboxylic acid with a similar structure but lacks the aminomethyl and methyl groups.
2-Ethylhexanoic acid: Another derivative of hexanoic acid with an ethyl group attached.
2-Methylhexanoic acid: Similar in structure but with a methyl group instead of an aminomethyl group.
Uniqueness
Hexanoic acid, 2-(aminomethyl)-3-methyl- is unique due to its specific structure that allows it to interact with the GABAergic system, making it highly effective as an anticonvulsant and in treating neuropathic pain .
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-4-6(2)7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
Clave InChI |
ZKMLGDVKOQYJKV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13545791.png)
![10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)


![[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13545824.png)









